molecular formula C15H18F6NO5P B12707224 Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester CAS No. 145430-03-1

Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester

Cat. No.: B12707224
CAS No.: 145430-03-1
M. Wt: 437.27 g/mol
InChI Key: WJTMPDAEODMROZ-UHFFFAOYSA-N
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Description

Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carbamic acid moiety, a diethoxyphosphinyl group, and multiple trifluoromethyl groups. Its molecular formula is C14H22NO5P, and it has a molecular weight of 315.3 g/mol .

Preparation Methods

The synthesis of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves several steps. One common method includes the reaction of diethoxyphosphinyl chloride with a suitable amine to form the diethoxyphosphinyl amine intermediate. This intermediate is then reacted with a trifluoromethyl ketone to introduce the trifluoromethyl groups. Finally, the resulting compound is esterified with phenylmethyl alcohol to form the desired ester .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the phenylmethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the ester group to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxyphosphinyl group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbamate esters and other functionalized molecules.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can block the enzyme’s activity and alter metabolic pathways. The diethoxyphosphinyl group and trifluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Carbamic acid, (1-(diethoxyphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester can be compared with other carbamic acid derivatives, such as:

    Carbamic acid, phenyl-, methyl ester: This compound has a simpler structure with a phenyl group and a methyl ester group.

    Carbamic acid, phenyl-, ethyl ester: Similar to the methyl ester derivative, this compound has an ethyl ester group instead of a methyl ester group.

The unique combination of diethoxyphosphinyl and trifluoromethyl groups in this compound enhances its reactivity and specificity, making it a valuable compound in various scientific applications.

Properties

CAS No.

145430-03-1

Molecular Formula

C15H18F6NO5P

Molecular Weight

437.27 g/mol

IUPAC Name

benzyl N-(2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

InChI

InChI=1S/C15H18F6NO5P/c1-3-26-28(24,27-4-2)13(14(16,17)18,15(19,20)21)22-12(23)25-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,22,23)

InChI Key

WJTMPDAEODMROZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OCC

Origin of Product

United States

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